molecular formula C14H16O3 B12533724 Propyl 4-(3-methoxyprop-1-YN-1-YL)benzoate CAS No. 827028-09-1

Propyl 4-(3-methoxyprop-1-YN-1-YL)benzoate

Cat. No.: B12533724
CAS No.: 827028-09-1
M. Wt: 232.27 g/mol
InChI Key: BHQGXDRQSXMGJT-UHFFFAOYSA-N
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Description

Contextualization within Modern Organic Synthesis

Modern organic synthesis is characterized by a drive towards efficiency, selectivity, and sustainability. multiresearchjournal.comresearchgate.net Chemists are increasingly focused on developing novel methods for constructing complex molecular architectures with high precision and minimal environmental impact. multiresearchjournal.comacs.org Key trends include the use of powerful catalytic systems, the development of cascade reactions that form multiple bonds in a single operation, and the activation of traditionally inert chemical bonds. ekb.egsolubilityofthings.com

The synthesis of molecules like Propyl 4-(3-methoxyprop-1-yn-1-yl)benzoate is representative of the challenges and goals in the field. It requires the strategic assembly of multiple functional groups onto a central aromatic scaffold. The methodologies employed for such syntheses are often at the forefront of innovation, utilizing transition metal catalysis, and aiming for high yields and atom economy. ekb.eg Furthermore, the integration of computational methods to predict reaction outcomes and optimize pathways is becoming increasingly crucial in the synthesis of such targeted molecules. multiresearchjournal.comresearchgate.net

Significance of Functionalized Aryl Esters as Synthetic Intermediates

Aryl esters are a ubiquitous and highly valuable class of compounds in organic synthesis. acs.orgnih.gov They are prized for their stability, wide availability, and versatile reactivity. acs.org Historically, the C(acyl)–O bond of aryl esters was considered relatively inert, but modern catalytic methods have unlocked their potential as effective arylating agents in cross-coupling reactions. acs.org

Functionalized aryl esters, such as the title compound, serve as important synthetic intermediates for several reasons:

Diverse Transformations : They can undergo a range of reactions, including decarbonylative couplings, reductions to methyl arenes, and direct functionalization at the aromatic ring. acs.orgchemistryviews.org

Building Blocks : They are foundational materials for the synthesis of more complex molecules, including pharmaceuticals, agrochemicals, and advanced materials. nih.govnih.gov The ester group can be readily modified or removed, allowing for late-stage diversification of a molecular scaffold.

Catalyst-Enabled Reactivity : The development of nickel and palladium catalysts has enabled the use of aryl esters in reactions that were previously challenging, providing milder and more efficient synthetic routes. acs.orgacs.org

The presence of the propyl ester in this compound makes it a modifiable handle for further synthetic transformations.

Unique Structural Elements: Alkyne, Methoxy (B1213986), and Benzoate (B1203000) Functionalities

The chemical character of this compound is defined by the interplay of its three core functional groups.

Alkyne Group : The carbon-carbon triple bond is a cornerstone of synthetic chemistry due to its high reactivity and linear geometry. numberanalytics.comwikipedia.org Alkynes are versatile building blocks that participate in a wide array of transformations, including cycloadditions, metal-catalyzed cross-couplings, and hydration reactions. numberanalytics.comwikipedia.org The terminal alkyne is particularly useful in "click" chemistry, a powerful tool for covalently linking molecules in various applications, from materials science to chemical biology. nih.gov

Methoxy Group : The methoxy group (–OCH₃) attached to the propargyl position influences the electronic properties and reactivity of the alkyne. It can participate in intramolecular interactions and direct the stereochemical outcome of certain reactions. rsc.org Its presence adds a layer of complexity and potential for selective transformations.

The combination of a reactive alkyne, a modifying methoxy group, and a stable aryl ester platform makes this molecule a highly functionalized and potentially valuable synthetic intermediate.

Overview of Research Trajectories for Complex Organic Molecules

Current research in the synthesis of complex organic molecules is moving towards several key frontiers. There is a significant emphasis on developing new catalytic methods, including those that use enzymes (biocatalysis) and light (photocatalysis), to achieve transformations that are difficult or impossible with traditional reagents. acs.orgsolubilityofthings.com

Another major research trajectory is the direct functionalization of C–H bonds. acs.org This strategy aims to build molecular complexity by directly converting C–H bonds into new C–C or C-heteroatom bonds, which can significantly shorten synthetic sequences and reduce waste. acs.org The development of methods for creating complex molecules with high levels of selectivity (chemo-, regio-, and stereoselectivity) remains a paramount goal, driven by the need for new pharmaceuticals and materials with precisely defined properties. acs.orgekb.eg The synthesis and potential reactions of compounds like this compound are situated within this broader quest for creating molecular complexity with greater control and efficiency.

Compound Data Tables

Table 1: Properties of Related Compounds

This table outlines the known properties of compounds that are structurally related to this compound, providing context for its expected physical and chemical characteristics.

Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )Notes
Propyl Benzoate2315-68-6C₁₀H₁₂O₂164.20A benzoate ester formed from benzoic acid and propanol (B110389). nih.gov
Methyl 4-(3-methoxyprop-1-yn-1-yl)benzoate827028-02-4C₁₂H₁₂O₃204.22A closely related methyl ester analog. epa.gov
Methyl 4-(3-oxoprop-1-en-1-yl)benzoate78024-60-9C₁₁H₁₀O₃190.19An analog with a different functional group on the side chain. nih.gov

Table 2: Functional Group Characteristics

This table details the significance and typical reactivity of the key functional groups present in the title compound.

Functional GroupKey CharacteristicsRole in Synthesis
Aryl Ester Stable, common scaffoldVersatile intermediate for cross-coupling, reduction, and functionalization. acs.orgchemistryviews.org
Alkyne High reactivity, linear geometryParticipates in additions, cycloadditions, metathesis, and click reactions. numberanalytics.comnih.gov
Methoxy Ether Electron-donating, potential for H-bondingModifies electronic properties and reactivity of adjacent groups. rsc.org

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

827028-09-1

Molecular Formula

C14H16O3

Molecular Weight

232.27 g/mol

IUPAC Name

propyl 4-(3-methoxyprop-1-ynyl)benzoate

InChI

InChI=1S/C14H16O3/c1-3-10-17-14(15)13-8-6-12(7-9-13)5-4-11-16-2/h6-9H,3,10-11H2,1-2H3

InChI Key

BHQGXDRQSXMGJT-UHFFFAOYSA-N

Canonical SMILES

CCCOC(=O)C1=CC=C(C=C1)C#CCOC

Origin of Product

United States

Synthetic Methodologies for Propyl 4 3 Methoxyprop 1 Yn 1 Yl Benzoate

Strategies for Carbon-Carbon Triple Bond Formation

The creation of the C(sp²)-C(sp) bond is a pivotal step in the synthesis of aryl alkynes. For the target molecule, this involves coupling a benzene (B151609) ring, pre-functionalized as a propyl benzoate (B1203000) derivative, with a three-carbon alkyne component. The most prominent and versatile methods for this transformation are palladium-catalyzed cross-coupling reactions.

Palladium-Catalyzed Cross-Coupling Approaches

Palladium catalysis is a cornerstone of modern organic synthesis for its efficiency in forming carbon-carbon bonds under relatively mild conditions. The Sonogashira reaction and its variants are the most direct routes for the alkynylation of aryl halides. wikipedia.org

The Sonogashira coupling reaction is a powerful method for forming a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. organic-chemistry.org The reaction is typically catalyzed by a palladium(0) complex and a copper(I) salt co-catalyst in the presence of an amine base. organic-chemistry.orgyoutube.com

A primary strategy for synthesizing Propyl 4-(3-methoxyprop-1-yn-1-yl)benzoate involves the Sonogashira coupling of a halogenated propyl benzoate, such as Propyl 4-iodobenzoate (B1621894) or Propyl 4-bromobenzoate , with 3-methoxy-1-propyne . The general reaction is as follows:

Sonogashira Coupling Reaction Scheme

The choice of the aryl halide (X = Br, I) is critical. Aryl iodides are generally more reactive than aryl bromides, often allowing for milder reaction conditions and lower catalyst loadings. However, aryl bromides are typically more accessible and cost-effective.

The catalytic system consists of several key components:

Palladium Catalyst : A Pd(0) species, often generated in situ from a Pd(II) precatalyst like dichlorobis(triphenylphosphine)palladium(II) [PdCl₂(PPh₃)₂] or tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄].

Copper(I) Co-catalyst : Copper(I) iodide (CuI) is the most common co-catalyst. It reacts with the terminal alkyne to form a copper acetylide intermediate, which is believed to be the active nucleophile in the catalytic cycle. youtube.com

Base : An amine base, such as triethylamine (B128534) (TEA) or diisopropylamine (B44863) (DIPA), is used to deprotonate the terminal alkyne and neutralize the hydrogen halide formed during the reaction. youtube.com

Solvent : The reaction is typically carried out in solvents like tetrahydrofuran (B95107) (THF) or dimethylformamide (DMF).

The table below summarizes representative conditions for Sonogashira coupling reactions involving various aryl halides and terminal alkynes, illustrating the typical parameters that would be adapted for the synthesis of the target compound.

Aryl HalideAlkynePalladium Catalyst (mol%)Copper Catalyst (mol%)BaseSolventTemp. (°C)Yield (%)Reference
4-IodoanisolePhenylacetylene (B144264)Pd(PPh₃)₄ (0.1)CuI (0.2)TEATHF5095 nih.gov
2-Amino-3-bromopyridine4-PropylphenylacetylenePd(PPh₃)₄ (5)CuI (10)TEAToluene11092 scirp.org
4-Bromoacetophenone2-Methyl-3-butyn-2-olPd(OAc)₂ (3)-DBUTHF8090 beilstein-journals.org
1-Iodonaphthalene1-OctynePd(PPh₃)₂Cl₂ (2)CuI (5)DiisopropylamineWater with Surfactant4091 rsc.org

This table is interactive. Click on the headers to sort the data.

Concerns over the environmental impact of copper and side reactions like Glaser-Hay homocoupling of the terminal alkyne have led to the development of copper-free Sonogashira protocols. nih.govrsc.org These reactions typically require a palladium catalyst and a base, but omit the copper co-catalyst. rsc.org To compensate for the absence of copper, these methods often employ more sophisticated phosphine (B1218219) ligands, stronger bases, or higher reaction temperatures. nih.govresearchgate.net

For the synthesis of this compound from Propyl 4-bromobenzoate , a copper-free approach could be advantageous. A common catalytic system for this is Pd₂(dba)₃ combined with a bulky, electron-rich phosphine ligand like tri-tert-butylphosphine (B79228) (P(t-Bu)₃). researchgate.net

The table below presents examples of copper-free Sonogashira conditions.

Aryl HalideAlkynePalladium Catalyst (mol%)Ligand (mol%)BaseSolventTemp. (°C)Yield (%)Reference
4-BromotoluenePhenylacetylenePd₂(dba)₃ (0.5)P(t-Bu)₃ (1.5)Cs₂CO₃DioxaneRT94 researchgate.net
4-Bromoanisole1-OctynePd(OAc)₂ (3)P(p-tol)₃ (6)DBUTHF8092 beilstein-journals.org
4-ChlorotoluenePhenylacetylenePd(OAc)₂ (1.5)XPhos (3)K₃PO₄Toluene10095 beilstein-journals.org

This table is interactive. Click on the headers to sort the data.

Copper-Catalyzed Alkynylation Protocols

While copper is a crucial co-catalyst in the standard Sonogashira reaction, palladium-free, copper-catalyzed couplings of terminal alkynes with aryl halides are also known, though less common for this specific transformation. These reactions often require higher temperatures and specific ligands to facilitate the coupling. The most famous copper-mediated alkyne coupling is the Glaser coupling, which results in the homocoupling of the alkyne and is generally considered a side reaction in the context of cross-coupling.

Alternative Acetylenic Bond Formation

Beyond cross-coupling reactions, other strategies for forming acetylenic bonds exist, although they are less direct for this target molecule. These can include reactions starting from carbonyl compounds, such as the Corey-Fuchs reaction or the Seyferth-Gilbert homologation, to generate the alkyne. However, these would require a more convoluted synthetic sequence starting from a different propyl benzoate precursor (e.g., propyl 4-formylbenzoate).

Esterification and Transesterification Pathways

An alternative synthetic disconnection involves forming the ester bond after the carbon-carbon triple bond has been established. This approach would begin with the synthesis of 4-(3-methoxyprop-1-yn-1-yl)benzoic acid , which can be prepared via Sonogashira coupling of 4-iodobenzoic acid and 3-methoxy-1-propyne. The resulting acid is then esterified with propanol (B110389).

This two-step approach can be advantageous if the ester functionality is not compatible with the conditions of the coupling reaction, or if the acid precursor is more readily available.

Two primary methods for this esterification are the Fischer-Speier and Steglich methods.

Fischer-Speier Esterification : This is a classic acid-catalyzed condensation of a carboxylic acid and an alcohol. operachem.comorganic-chemistry.org The reaction of 4-(3-methoxyprop-1-yn-1-yl)benzoic acid with propanol would be heated in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH). masterorganicchemistry.com To drive the reversible reaction to completion, propanol is often used in large excess, serving as both reactant and solvent. cerritos.eduathabascau.ca

Steglich Esterification : For substrates that are sensitive to strong acid and high temperatures, the Steglich esterification offers a milder alternative. wikipedia.org This method uses a coupling agent, typically N,N'-dicyclohexylcarbodiimide (DCC) or N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC), in the presence of a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP). organic-chemistry.orgnih.gov The reaction proceeds at room temperature and is highly efficient for a wide range of substrates. wikipedia.org

MethodCatalyst/ReagentBaseSolventTemperatureKey FeaturesReference(s)
Fischer-Speier H₂SO₄ or TsOH (catalytic)NoneExcess AlcoholRefluxReversible; requires driving equilibrium. masterorganicchemistry.comathabascau.ca
Steglich DCC or EDC (stoichiometric)DMAP (catalytic)Aprotic (e.g., DCM)Room Temp.Mild conditions; high yields; good for sensitive substrates. wikipedia.orgorganic-chemistry.org

This table is interactive. Click on the headers to sort the data.

Finally, transesterification represents another viable pathway. In this scenario, a more common ester, such as methyl 4-(3-methoxyprop-1-yn-1-yl)benzoate, could be synthesized first. This intermediate could then be heated with propanol in the presence of an acid or base catalyst to exchange the methyl group for a propyl group, yielding the final product.

Fischer Esterification Variants with Propyl Alcohol

The Fischer-Speier esterification is a classic and widely used method for the synthesis of esters from carboxylic acids and alcohols, catalyzed by a strong acid. operachem.commdpi.com In the context of synthesizing this compound, this would involve the reaction of 4-(3-methoxyprop-1-yn-1-yl)benzoic acid with propanol in the presence of an acid catalyst such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH). operachem.com

The reaction is an equilibrium process, and to drive it towards the formation of the ester, an excess of the alcohol (propanol) is often used. operachem.com Alternatively, the removal of water as it is formed can shift the equilibrium to favor the product. operachem.com This can be achieved by azeotropic distillation using a Dean-Stark apparatus. tcu.edu

The general mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid by the acid catalyst, which increases the electrophilicity of the carbonyl carbon. The alcohol then acts as a nucleophile, attacking the carbonyl carbon. Subsequent proton transfer and elimination of a water molecule yield the ester. mdpi.com

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technique to accelerate this reaction. usm.my Performing the Fischer esterification in a sealed vessel under microwave irradiation can significantly reduce reaction times and potentially increase yields. usm.my For instance, the esterification of substituted benzoic acids has been successfully carried out using this method. usm.my

Table 1: Key Parameters in Fischer Esterification

Parameter Description Relevance to Synthesis
Reactants 4-(3-methoxyprop-1-yn-1-yl)benzoic acid, Propanol The carboxylic acid provides the benzoate backbone, and the alcohol provides the propyl group for the ester.
Catalyst Sulfuric acid (H₂SO₄), p-Toluenesulfonic acid (p-TsOH) A strong acid is required to protonate the carboxylic acid and activate it for nucleophilic attack by the alcohol. operachem.com
Reaction Conditions Reflux, Microwave irradiation Heating is necessary to overcome the activation energy of the reaction. Microwaves can provide rapid and uniform heating. operachem.comusm.my

| Equilibrium Shift | Excess alcohol, Removal of water | To maximize the yield of the ester, the equilibrium must be shifted towards the products. operachem.comtcu.edu |

Transesterification of Benzoate Derivatives

Transesterification is another important route for the synthesis of esters. This process involves the reaction of an existing ester with an alcohol in the presence of an acid or base catalyst to produce a different ester. For the synthesis of this compound, a suitable starting material would be a methyl or ethyl ester of 4-(3-methoxyprop-1-yn-1-yl)benzoic acid. This precursor would then be reacted with an excess of propanol.

Acid-catalyzed transesterification follows a mechanism similar to Fischer esterification. The catalyst protonates the carbonyl oxygen of the starting ester, which is then attacked by the new alcohol (propanol). An alkoxide group from the original ester is subsequently eliminated.

Base-catalyzed transesterification, on the other hand, involves the nucleophilic attack of an alkoxide (in this case, propoxide, formed by the reaction of propanol with a base) on the carbonyl carbon of the starting ester. This forms a tetrahedral intermediate, which then collapses to release the original alkoxide and form the new ester.

A potential precursor for this reaction is methyl 4-(3-hydroxyprop-1-ynyl)benzoate. nih.gov This compound could first be methylated at the hydroxyl group to yield methyl 4-(3-methoxyprop-1-yn-1-yl)benzoate, which could then undergo transesterification with propanol.

Directed Functionalization of Aromatic Precursors

The synthesis of the target molecule also requires the strategic introduction of the substituted alkyne group onto the benzene ring. This is typically achieved through cross-coupling reactions on a pre-functionalized aromatic ring.

Regioselective Introduction of the Alkyne Moiety

The introduction of the 3-methoxyprop-1-yne group at the para-position of the benzoate ring is a key step. A common and effective method for this is the Sonogashira coupling. This reaction involves the coupling of a terminal alkyne with an aryl halide or triflate in the presence of a palladium catalyst, a copper(I) co-catalyst, and a base.

In this specific synthesis, a suitable starting material would be propyl 4-iodobenzoate or propyl 4-bromobenzoate. This would be reacted with 3-methoxyprop-1-yne under Sonogashira conditions to yield the desired product. The regioselectivity is ensured by the pre-existing position of the halogen on the aromatic ring.

Recent advances in catalysis have also explored nickel-catalyzed reactions for the functionalization of alkynes, which can offer alternative regioselective pathways. rsc.org

Ortho- and Para-Directing Group Effects in Synthesis

The substituents already present on the benzene ring play a crucial role in directing the position of incoming electrophiles during electrophilic aromatic substitution reactions. leah4sci.com The ester group (-COOR) is an electron-withdrawing group and a meta-director. libretexts.org However, the synthesis of this compound typically relies on cross-coupling reactions where the regioselectivity is determined by the position of a leaving group (like a halogen), rather than electrophilic aromatic substitution for the introduction of the alkyne.

However, understanding directing group effects is vital when considering the synthesis of the necessary precursors. For example, if one were to start with a substituted benzene and introduce the carboxyl group, the nature of the initial substituent would direct the position of carboxylation.

Electron-donating groups, such as alkoxy (-OR) or alkyl (-R) groups, are ortho- and para-directors because they donate electron density to the ring, stabilizing the carbocation intermediates formed during electrophilic attack at these positions. ntu.edu.sgyoutube.com Conversely, electron-withdrawing groups deactivate the ring and direct incoming electrophiles to the meta position. libretexts.org Halogens are an exception; they are deactivating yet ortho-, para-directing. libretexts.orgyoutube.com

In the context of the precursor 4-(3-methoxyprop-1-yn-1-yl)benzoic acid, the alkyne substituent is generally considered to be a weakly deactivating group and can direct incoming electrophiles to the meta position. However, the synthetic strategy of choice, Sonogashira coupling, bypasses the challenges of controlling regioselectivity in electrophilic aromatic substitution for the key C-C bond formation.

Reactivity and Mechanistic Investigations of Propyl 4 3 Methoxyprop 1 Yn 1 Yl Benzoate

Alkyne Functionalization and Cycloaddition Chemistry

The presence of a terminal alkyne in Propyl 4-(3-methoxyprop-1-yn-1-yl)benzoate is a key feature, enabling a range of functionalization reactions, most notably cycloadditions.

Copper(I)-Catalyzed Alkyne-Azide Cycloaddition (CuAAC)

The Copper(I)-Catalyzed Alkyne-Azide Cycloaddition (CuAAC) is a cornerstone of click chemistry, known for its high efficiency, regioselectivity, and mild reaction conditions. This reaction allows for the formation of 1,4-disubstituted 1,2,3-triazoles. For this compound, the terminal alkyne can readily react with various organic azides in the presence of a copper(I) catalyst, which can be generated in situ from a copper(II) salt and a reducing agent like sodium ascorbate.

Table 1: Representative Copper(I)-Catalyzed Alkyne-Azide Cycloaddition (CuAAC) Reactions

EntryAlkyneAzide (B81097)Catalyst SystemSolventProductYield (%)
1Phenylacetylene (B144264)Benzyl (B1604629) AzideCuSO₄·5H₂O, Sodium Ascorbatet-BuOH/H₂O1-Benzyl-4-phenyl-1H-1,2,3-triazole>95
2Propargyl AlcoholAzidothymidineCu(OAc)₂DMSOTriazole-linked NucleosideHigh
31-Ethynyl-4-nitrobenzene1-Azido-4-methoxybenzeneCuIDMFSubstituted Biaryl TriazoleGood

This table presents generalized examples of CuAAC reactions to illustrate the typical conditions and outcomes. Specific data for this compound is not available in the searched literature.

Other [3+2] Cycloaddition Reactions

Beyond the well-known CuAAC, the alkyne functionality of this compound can participate in other [3+2] cycloaddition reactions with various 1,3-dipoles. These reactions provide access to a wide range of five-membered heterocyclic rings. For instance, the reaction with nitrile oxides, generated in situ from oximes, would yield isoxazoles. Similarly, cycloadditions with nitrones can produce isoxazolidines, and reactions with sydnones can lead to pyrazoles after the extrusion of carbon dioxide. researchgate.net

The regioselectivity of these cycloadditions can be influenced by the electronic properties of both the alkyne and the 1,3-dipole. In the case of this compound, the electron-withdrawing nature of the benzoate (B1203000) group and the electronic character of the propargylic ether moiety would play a significant role in directing the orientation of the dipole. nih.gov Computational studies on similar systems have shown that both steric and electronic factors of the transition states determine the final regiochemical outcome. nih.gov

Hydration and Hydrohalogenation Reactions of the Alkyne

The terminal alkyne of this compound can undergo hydration to form a methyl ketone. This transformation is typically catalyzed by acids, often in the presence of a mercury(II) salt to promote the reaction. The reaction proceeds via the formation of an enol intermediate, which then tautomerizes to the more stable keto form. The regioselectivity follows Markovnikov's rule, with the oxygen atom adding to the more substituted carbon of the alkyne, which in this case would be the carbon attached to the aryl ring.

Hydrohalogenation of the alkyne with hydrogen halides (HX, where X = Cl, Br, I) would also follow Markovnikov's rule, leading to the formation of a vinyl halide. leah4sci.com Further reaction can lead to a gem-dihalide. The regioselectivity is driven by the formation of the more stable vinyl cation intermediate, which is stabilized by the adjacent aryl group. nih.gov Anti-Markovnikov addition of HBr can be achieved under radical conditions, typically initiated by peroxides. More modern methods for anti-Markovnikov hydration have also been developed, often employing biocatalysts or specific base-catalyzed approaches. nih.govresearchgate.netnih.govresearchgate.net

Metal-Catalyzed Transformations and Rearrangements

The propargylic system within this compound is susceptible to a variety of metal-catalyzed transformations, leading to significant molecular rearrangements and the formation of complex structures.

Gold(I)-Catalyzed Reactivity of Propargylic Systems

Gold(I) catalysts are known for their high affinity for alkynes, activating them towards nucleophilic attack and facilitating a range of rearrangements. For propargylic systems like this compound, gold(I) catalysis can initiate several reaction cascades.

One prominent reaction is the Meyer-Schuster rearrangement, which would involve the isomerization of the secondary propargylic alcohol (if the methoxy (B1213986) group were a hydroxyl) to an α,β-unsaturated ketone. In the case of the methoxy ether, gold(I) can catalyze rearrangements through the formation of allene (B1206475) intermediates via 1,2- or 1,3-migratory shifts. researchgate.netnih.gov Specifically, gold-catalyzed reactions of propargyl benzyl ethers have been shown to generate allenes through a 1,5-hydride shift/fragmentation sequence under mild conditions. nih.govrsc.org These allenes can then be trapped in situ by nucleophiles.

Furthermore, gold(I) can catalyze intramolecular cyclization reactions. For instance, if the aromatic ring contained a nucleophilic group, an intramolecular attack on the gold-activated alkyne could lead to the formation of fused heterocyclic systems. Gold-catalyzed cycloisomerization of enynes is a powerful tool for constructing complex carbocyclic and heterocyclic frameworks, and analogous reactivity could be envisioned for this substrate under appropriate conditions. mdpi.comnih.govnih.gov

Table 2: Examples of Gold(I)-Catalyzed Transformations of Propargylic Systems

EntrySubstrate TypeCatalystReaction TypeProduct Type
1Propargyl Benzyl Ether[IPrAuCl]/AgSbF₆1,5-Hydride Shift/FragmentationSubstituted Allene
2Propargylic EsterAuCl1,2-Acyloxy Migration/CycloadditionVinylcyclopropane
3Enynyl AcetatePtCl₂/AuCl₃CycloisomerizationFused Bicyclic System
4N-Tosylpropargyl AmineAuBr₃/AgOTfPropargylic Substitution/CycloisomerizationPolysubstituted Furan

This table contains representative examples from the literature on related propargylic systems to illustrate the scope of gold catalysis. Specific data for this compound is not available.

Nickel-Catalyzed Reactions Involving Alkynyl Boronates

Nickel catalysts are highly effective in a variety of cross-coupling and cycloaddition reactions involving alkynes. While direct reactions on this compound are not detailed in the available literature, the transformation of this compound into an alkynyl boronate derivative would open up a vast array of synthetic possibilities. The alkyne can be converted to an alkynyl boronate, for example, through a nickel-catalyzed borylation reaction with a diboron (B99234) reagent. nih.govrsc.orgresearchgate.net

Once formed, the alkynyl boronate of the title compound could participate in Suzuki-Miyaura cross-coupling reactions with aryl or vinyl halides, providing a route to more complex, substituted alkynes. Nickel catalysts are particularly effective for such couplings, often showing high functional group tolerance. acs.orgrsc.orgresearchgate.net Furthermore, nickel can catalyze arylative cyclizations of alkyne-tethered electrophiles with arylboron reagents, leading to the formation of carbocyclic and heterocyclic products. nih.gov Nickel-catalyzed reductive couplings of alkynes with various electrophiles, such as aldehydes or epoxides, represent another powerful synthetic strategy. mit.edunih.govacs.org

Table 3: Potential Nickel-Catalyzed Reactions Involving an Alkynyl Boronate Derivative

EntryReactant 1 (from title compound)Reactant 2Catalyst SystemReaction TypeProduct Type
1Alkynyl(pinacol)boraneAryl HalideNiCl₂(dppp)Suzuki-Miyaura CouplingDiarylacetylene
2Alkynyl(pinacol)boraneVinyl BromideNi(acac)₂/PCy₃Suzuki-Miyaura CouplingEn-yne
3Alkynyl(pinacol)boraneAlkene (intramolecular)Ni(cod)₂/LigandArylative CyclizationFused Carbocycle
4AlkyneAldehydeNi(cod)₂/N-heterocyclic carbeneReductive CouplingAllylic Alcohol

This table outlines potential reactions based on established nickel catalysis methodologies, assuming the initial conversion of the terminal alkyne to an alkynyl boronate.

Palladium-Catalyzed Cyclizations and Polymerizations

The presence of the propargyl ether moiety in this compound suggests its potential to undergo a variety of palladium-catalyzed cyclization reactions. These reactions are powerful tools in organic synthesis for the construction of complex carbocyclic and heterocyclic scaffolds. nih.govacs.org

Palladium catalysts are known to activate alkyne functionalities, making them susceptible to nucleophilic attack. In the case of this compound, intramolecular cyclization could be envisioned if a suitable nucleophile is present on the aromatic ring or introduced through a coupling partner. For instance, palladium-catalyzed cyclizations of propargylic compounds have been shown to be efficient methods for synthesizing indenes, naphthalenes, and various heterocyclic systems. nih.govacs.org The reaction typically proceeds through the formation of a vinylpalladium intermediate, which can then undergo further reactions.

Furthermore, palladium-catalyzed cycloadditions of alkynyl aryl ethers with internal alkynes have been reported to proceed via selective ortho C-H activation. acs.orgnih.govresearchgate.net In such a scenario, the alkynoxy group of this compound could direct a palladium catalyst to activate an ortho C-H bond on the benzoate ring, leading to annulation products. Theoretical studies suggest that these reactions proceed through an arylpalladium hydride complex as a key intermediate. nih.gov

While polymerization of this specific monomer has not been reported, alkynes are known to undergo polymerization through various mechanisms, including those catalyzed by transition metals. Palladium-catalyzed polymerization of terminal alkynes is a known process, and it is conceivable that under appropriate conditions, the alkyne functionality of this compound could participate in such reactions, leading to conjugated polymers with potential applications in materials science.

Ring-Opening Cross-Metathesis Related Reactions

Ring-opening metathesis (ROM) and ring-opening cross-metathesis (ROCM) are powerful olefin metathesis reactions. organic-chemistry.orgcaltech.edu However, the application of alkyne metathesis, particularly ring-opening alkyne metathesis, is less common but has been utilized in the synthesis of cyclic structures. organicreactions.orgresearchgate.netwikipedia.org For this compound, which is an acyclic alkyne, direct ring-opening is not applicable.

However, it could potentially participate in cross-metathesis reactions with other alkynes. organicreactions.org In a hypothetical scenario involving a cyclic alkyne, this compound could act as a cross-metathesis partner. The success of such a reaction would depend on the activity and selectivity of the chosen catalyst, typically a metal alkylidyne complex. wikipedia.org

Reactions of the Benzoate Ester Moiety

The propyl benzoate ester group is a key functional handle that can undergo a variety of transformations.

Ester Hydrolysis and Amidation Reactions

Esters can be hydrolyzed to their corresponding carboxylic acids and alcohols under either acidic or basic conditions. libretexts.orglibretexts.org The hydrolysis of this compound would yield 4-(3-methoxyprop-1-yn-1-yl)benzoic acid and propanol (B110389). Basic hydrolysis, often termed saponification, is an irreversible process that goes to completion, while acidic hydrolysis is a reversible reaction. libretexts.orgyoutube.com The rate of hydrolysis can be influenced by the electronic nature of the substituents on the aromatic ring. nih.gov

Amidation, the reaction of an ester with an amine, would convert the propyl benzoate moiety into an amide. libretexts.org This reaction, also known as aminolysis, typically requires heating or catalysis. The reaction of this compound with ammonia, a primary amine, or a secondary amine would yield the corresponding amide and propanol. More advanced methods for the conversion of amides to esters have also been developed, sometimes utilizing nickel catalysis to activate the amide C-N bond. nih.govnih.gov

ReactionReagentsProducts
Acid-Catalyzed HydrolysisH₂O, H⁺ catalyst4-(3-methoxyprop-1-yn-1-yl)benzoic acid, Propanol
Base-Promoted HydrolysisNaOH or KOH, H₂OSodium or Potassium 4-(3-methoxyprop-1-yn-1-yl)benzoate, Propanol
AmidationRNH₂ or R₂NHN-alkyl or N,N-dialkyl-4-(3-methoxyprop-1-yn-1-yl)benzamide, Propanol

Chemo-selective Reductions to Alcohol or Aldehyde

The presence of both an ester and an alkyne in this compound presents a challenge for chemo-selective reduction. The outcome of the reduction depends heavily on the choice of reducing agent. youtube.com

To selectively reduce the ester to the corresponding benzyl alcohol, [4-(3-methoxyprop-1-yn-1-yl)phenyl]methanol, a powerful reducing agent like lithium aluminum hydride (LiAlH₄) would typically be required. wikipedia.org However, LiAlH₄ would also likely reduce the alkyne.

Selective reduction of the ester to the aldehyde, [4-(3-methoxyprop-1-yn-1-yl)benzaldehyde], is more challenging but can sometimes be achieved using specific reagents like diisobutylaluminum hydride (DIBAL-H) at low temperatures. ncert.nic.in

Conversely, to selectively reduce the alkyne to an alkene or alkane while preserving the ester, catalytic hydrogenation with specific catalysts can be employed. For example, Lindlar's catalyst (palladium on calcium carbonate, poisoned with lead) is commonly used for the syn-hydrogenation of alkynes to Z-alkenes. youtube.com Dissolving metal reductions, such as with sodium in liquid ammonia, would produce the E-alkene. youtube.com A two-step procedure involving hydrosilylation followed by protodesilylation can also achieve a trans-reduction of the alkyne. organic-chemistry.org More recent methods have explored the use of organic photoreductants for Z-selective alkyne semihydrogenation, which can tolerate a wide range of functional groups. chemrxiv.org

Desired TransformationReagent(s)Expected Major Product
Ester to AlcoholLiAlH₄[4-(3-methoxyprop-1-yn-1-yl)phenyl]methanol (and reduction of alkyne)
Ester to AldehydeDIBAL-H (low temp.)4-(3-methoxyprop-1-yn-1-yl)benzaldehyde
Alkyne to Z-AlkeneH₂, Lindlar's CatalystPropyl 4-(3-methoxyprop-1-en-1-yl)benzoate (Z-isomer)
Alkyne to E-AlkeneNa, NH₃ (l)Propyl 4-(3-methoxyprop-1-en-1-yl)benzoate (E-isomer)

Aromatic Ring Functionalization

Electrophilic Aromatic Substitution on the Phenyl Ring

The phenyl ring of this compound can undergo electrophilic aromatic substitution (EAS) reactions, such as halogenation, nitration, sulfonation, and Friedel-Crafts reactions. makingmolecules.combyjus.com The position of substitution (regioselectivity) is directed by the two substituents already present on the ring: the propyl benzoate group and the 3-methoxyprop-1-yn-1-yl group.

The propyl benzoate group contains a carbonyl directly attached to the ring, which is an electron-withdrawing group. Carbonyl groups are deactivating and meta-directing. libretexts.orgyoutube.com

Given that the two substituents are para to each other, the incoming electrophile will be directed to the positions ortho to the more activating group. Assuming the 3-methoxyprop-1-yn-1-yl group is the more activating ortho-, para-director, electrophilic substitution would be expected to occur at the positions ortho to this group (and meta to the benzoate group).

ReactionReagent(s)Predicted Product
BrominationBr₂, FeBr₃Propyl 2-bromo-4-(3-methoxyprop-1-yn-1-yl)benzoate
NitrationHNO₃, H₂SO₄Propyl 2-nitro-4-(3-methoxyprop-1-yn-1-yl)benzoate
Friedel-Crafts AcylationRCOCl, AlCl₃Propyl 2-acyl-4-(3-methoxyprop-1-yn-1-yl)benzoate

Theoretical Directed Ortho Metalation Strategies

Directed ortho-metalation (DoM) is a powerful synthetic strategy for the regioselective functionalization of aromatic rings. This methodology relies on the presence of a directing metalation group (DMG) that coordinates to an organometallic base, typically an organolithium reagent, and directs deprotonation to the adjacent ortho position.

In the case of This compound , there are two potential directing groups: the propyl ester group (-CO₂Pr) and the methoxy group (-OMe) on the propynyl (B12738560) substituent. The ester group is generally considered a more powerful directing group than an ether. Therefore, in a directed ortho-metalation reaction, the ester group would be expected to control the regioselectivity of the deprotonation.

The anticipated reaction would involve the treatment of this compound with a strong lithium amide base, such as lithium diisopropylamide (LDA) or a combination of an alkyllithium reagent like n-butyllithium with an additive such as N,N,N',N'-tetramethylethylenediamine (TMEDA). organic-chemistry.org The reaction would likely be carried out at low temperatures, typically -78 °C, in an anhydrous ethereal solvent like tetrahydrofuran (B95107) (THF).

The organolithium reagent would coordinate to the carbonyl oxygen of the ester group. This coordination would position the base in proximity to the ortho-protons on the benzene (B151609) ring, facilitating the abstraction of a proton from the C3 or C5 position. The resulting aryllithium species is a versatile intermediate that can be trapped by a variety of electrophiles.

Subsequent reaction of this lithiated intermediate with an electrophile would lead to the formation of a 2,4-disubstituted benzoic acid derivative. The choice of electrophile would determine the nature of the substituent introduced at the ortho position. For instance, quenching with an aldehyde or ketone would yield a secondary or tertiary alcohol, respectively. Reaction with an alkyl halide could introduce an alkyl group, and treatment with carbon dioxide would result in the formation of a dicarboxylic acid derivative.

It is important to note that the alkynyl substituent at the 4-position could potentially influence the reactivity of the aromatic ring and the stability of the ortho-lithiated intermediate. However, without experimental data, the precise effects remain a matter of speculation.

Mechanistically, the reaction is believed to proceed via a complex-induced proximity effect (CIPE), where the initial formation of a complex between the directing group and the organometallic base precedes the deprotonation step. nih.gov

While the above discussion outlines a plausible scenario for the directed ortho-metalation of this compound based on established chemical principles, it is crucial to reiterate that this is a theoretical projection. The actual outcome of such a reaction, including yields, regioselectivity, and potential side reactions, can only be determined through empirical investigation.

Advanced Spectroscopic and Structural Analysis of Propyl 4 3 Methoxyprop 1 Yn 1 Yl Benzoate and Its Derivatives

High-Resolution Mass Spectrometry for Precise Molecular Weight Determination and Fragmentation Studies

High-Resolution Mass Spectrometry (HRMS) would be an indispensable tool for the characterization of Propyl 4-(3-methoxyprop-1-yn-1-yl)benzoate. This technique would provide the high-accuracy mass measurement required to confirm the elemental composition of the molecule. The expected monoisotopic mass of this compound (C₁₄H₁₆O₃) can be calculated with high precision.

Fragmentation studies, typically performed using tandem mass spectrometry (MS/MS), would reveal the structural motifs of the molecule. By inducing fragmentation of the parent ion, a characteristic pattern of product ions would be generated. For this compound, key fragmentation pathways would likely include:

Loss of the propyl group (C₃H₇) from the ester functionality.

Cleavage of the ether bond, resulting in the loss of a methoxy (B1213986) group (OCH₃) or a methoxymethyl radical (•CH₂OCH₃).

Decarboxylation, leading to the loss of carbon dioxide (CO₂).

Fragmentation of the aromatic ring.

The precise masses of these fragments would allow for the unambiguous identification of the different components of the molecule, confirming its structure.

Table 1: Predicted High-Resolution Mass Spectrometry Data for this compound

Ion Formula Description Predicted m/z
[C₁₄H₁₆O₃+H]⁺ Protonated Molecule 233.1172
[C₁₄H₁₆O₃+Na]⁺ Sodium Adduct 255.0992
[C₁₁H₉O₃]⁺ Loss of Propyl 190.0603

Advanced Nuclear Magnetic Resonance Spectroscopy

Advanced Nuclear Magnetic Resonance (NMR) spectroscopy would provide a detailed picture of the molecular structure in solution.

Multi-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)

A suite of 2D NMR experiments would be essential for the complete assignment of proton (¹H) and carbon (¹³C) signals.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton coupling networks. For instance, it would show correlations between the protons of the propyl group (the triplet of the -CH₂- next to the oxygen, the sextet of the central -CH₂-, and the triplet of the terminal -CH₃). It would also show couplings between the aromatic protons.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. nih.gov It would be used to definitively assign the carbon signals for each protonated carbon in the molecule, such as the carbons of the propyl group, the methoxy group, the methylene (B1212753) group adjacent to the alkyne, and the aromatic CH groups. sdsu.edu

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds away. sdsu.edu It is crucial for identifying quaternary carbons and for piecing together the different fragments of the molecule. For example, a correlation would be expected between the protons of the ester's -OCH₂- group and the carbonyl carbon (C=O). Similarly, correlations between the protons of the methoxy group and the adjacent methylene carbon, as well as the alkyne carbon, would be anticipated.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, regardless of whether they are bonded. It could be used to confirm the spatial arrangement of the molecule, for example, by showing through-space interactions between the protons of the methoxy group and the protons on the aromatic ring.

Carbon-13 and Proton NMR Chemical Shift Assignment Strategies

The ¹H and ¹³C NMR spectra would be assigned based on chemical shifts, coupling constants, and the correlations observed in the 2D NMR experiments.

¹H NMR: The aromatic protons would appear in the downfield region (typically 7-8.5 ppm). The protons of the propyl ester group would show characteristic shifts and multiplicities: a triplet for the -OCH₂- group, a multiplet for the central -CH₂-, and a triplet for the terminal -CH₃. The methylene protons adjacent to the alkyne would likely appear as a singlet, as would the protons of the methoxy group.

¹³C NMR: The carbonyl carbon of the ester would be the most downfield signal (around 165-175 ppm). The aromatic carbons would resonate in the 120-140 ppm region. The alkyne carbons would have characteristic shifts, and the carbons of the propyl and methoxy groups would appear in the upfield region. The assignment of each carbon would be confirmed using HSQC and HMBC data. docbrown.info

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Atom Position Predicted ¹H Shift (ppm) Predicted ¹³C Shift (ppm)
Carbonyl (C=O) - ~166
Aromatic C (quaternary) - ~128
Aromatic CH ~7.5 - 8.0 (d) ~129, ~131
Alkyne C - ~80, ~90
-OCH₂- (propyl) ~4.2 (t) ~66
-CH₂- (propyl) ~1.7 (m) ~22

-CH₃ (propyl) | ~1.0 (t) | ~10 | | -CH₂- (propargyl) | ~4.4 (s) | ~60 | | -OCH₃ (methoxy) | ~3.4 (s) | ~58 |

Relaxation Studies and Diffusion-Ordered Spectroscopy (DOSY)

While not commonly performed for routine characterization of small molecules, relaxation studies (T₁ and T₂) could provide information about the molecular dynamics in solution. DOSY would be a powerful technique to confirm the purity of a sample. In a DOSY experiment, all signals from a single molecule will have the same diffusion coefficient and will appear on a horizontal line in the 2D spectrum. This would confirm that all observed ¹H NMR signals belong to a single species, this compound, and not to an impurity.

Vibrational Spectroscopy for Functional Group Characterization (FT-IR, Raman Spectroscopy)

Both Fourier-Transform Infrared (FT-IR) and Raman spectroscopy would provide complementary information about the functional groups present in the molecule. tsijournals.com

FT-IR Spectroscopy: A strong absorption band would be expected for the C=O stretch of the ester group, typically around 1720 cm⁻¹. The C-O stretching vibrations of the ester and ether linkages would appear in the fingerprint region (1000-1300 cm⁻¹). The C≡C stretch of the alkyne would be a weak to medium band around 2200-2260 cm⁻¹. Aromatic C-H and aliphatic C-H stretching vibrations would be observed above and below 3000 cm⁻¹, respectively.

Raman Spectroscopy: Raman spectroscopy would be particularly useful for observing the C≡C triple bond, which often gives a strong signal in the Raman spectrum even if it is weak in the IR. The aromatic ring vibrations would also be prominent.

Table 3: Predicted Vibrational Spectroscopy Data for this compound

Functional Group Vibration Predicted Wavenumber (cm⁻¹)
C-H (aromatic) Stretch 3050 - 3150
C-H (aliphatic) Stretch 2850 - 3000
C≡C (alkyne) Stretch 2200 - 2260
C=O (ester) Stretch 1715 - 1735

X-ray Crystallography for Solid-State Structural Elucidation of Crystalline Derivatives

If a suitable single crystal of this compound or a crystalline derivative could be grown, X-ray crystallography would provide the definitive solid-state structure. mdpi.com This technique would yield precise bond lengths, bond angles, and torsion angles, confirming the connectivity and conformation of the molecule in the crystal lattice. researchgate.net Furthermore, it would reveal information about intermolecular interactions, such as π-π stacking of the benzene (B151609) rings or other weak interactions, which govern the crystal packing. The resulting 3D model would be the gold standard for structural elucidation.

Chiroptical Spectroscopy for Enantiomeric Purity (if applicable for chiral derivatives)

The molecular structure of this compound itself does not possess a chiral center, and therefore the compound is achiral and would not exhibit optical activity. As such, chiroptical spectroscopy techniques like circular dichroism (CD) are not applicable for the analysis of its enantiomeric purity.

However, should a chiral center be introduced into the molecule, for instance, by modification of the propargyl ether side chain or the propyl ester group, a pair of enantiomers would result. The study of such hypothetical chiral derivatives would necessitate the use of chiroptical methods to determine enantiomeric purity.

In the broader context of similar structures, such as poly(phenylacetylene)s bearing chiral pendants, chiroptical properties are of significant interest. Research has shown that the helical conformation of these polymers can be influenced by the bulkiness of substituents and solvent interactions, leading to distinct CD spectra. researchgate.netrsc.org For example, poly(phenylacetylene) derivatives with amino acid pendants have been shown to adopt a predominant one-handed helical conformation, a phenomenon that is sensitive to the solvent environment. researchgate.net The study of such systems provides a framework for how the chiroptical properties of potential chiral derivatives of this compound could be approached.

At present, there is no published research on the synthesis or chiroptical analysis of chiral derivatives of this compound. The development of such derivatives would open a new avenue for investigation into their potential applications in areas like chiral recognition and asymmetric catalysis.

Computational and Theoretical Chemistry Studies on Propyl 4 3 Methoxyprop 1 Yn 1 Yl Benzoate

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For a molecule like propyl 4-(3-methoxyprop-1-yn-1-yl)benzoate, DFT calculations can provide a wealth of information.

Electronic Structure and Molecular Orbital Analysis

DFT calculations can elucidate the electronic structure, including the distribution of electron density and the energies of molecular orbitals. The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are of particular interest. The energy gap between the HOMO and LUMO is a critical parameter that helps in determining the chemical reactivity and kinetic stability of a molecule. researchgate.netespublisher.com A smaller HOMO-LUMO gap suggests that a molecule is more reactive. espublisher.com

Natural Bond Orbital (NBO) analysis, often performed in conjunction with DFT, can provide detailed insights into charge transfer and intramolecular interactions. For instance, in a study of propyl-para-hydroxybenzoate (propylparaben), NBO analysis explained the intramolecular charge transfer within the molecule. researchgate.net For this compound, such analysis would reveal the electronic delocalization between the benzene (B151609) ring, the ester group, and the methoxypropynyl substituent.

Table 1: Representative DFT Functionals and Basis Sets for Analysis of Benzoate (B1203000) Derivatives

DFT Functional Basis Set Application Reference
B3LYP 6-311++G(d,p) Geometry optimization, NBO analysis, polarizabilities researchgate.net
B3LYP 6-311G(d,p) Vibrational frequencies, IR spectra prediction epstem.net
B3PW91 6-311G(d,p) Vibrational frequencies, IR spectra prediction epstem.net
UCAM-B3LYP 6-311++G(2d,2p) Reaction mechanism studies scirp.org

Conformational Analysis and Energy Landscapes

The flexibility of the propyl chain and the methoxypropynyl group in this compound means that the molecule can exist in multiple conformations. Conformational analysis using DFT helps to identify the most stable conformers (those with the lowest energy) and to understand the energy barriers between different conformations. This is achieved by systematically rotating the rotatable bonds and calculating the energy of each resulting geometry. The result is an energy landscape that maps the potential energy as a function of the molecule's geometry.

Spectroscopic Property Prediction (NMR, IR)

DFT calculations are widely used to predict spectroscopic properties, which can then be compared with experimental data to confirm the molecular structure.

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method, coupled with DFT, is commonly used to calculate the nuclear magnetic resonance (NMR) chemical shifts (¹H and ¹³C) of molecules. epstem.net These theoretical predictions can be highly accurate when an appropriate solvent model is included in the calculation. epstem.net

IR Spectroscopy: DFT calculations can predict the vibrational frequencies of a molecule. epstem.net These frequencies correspond to the absorption peaks in an infrared (IR) spectrum. By comparing the calculated and experimental IR spectra, a detailed assignment of the vibrational modes can be made. researchgate.netepstem.net Scaling factors are often applied to the calculated frequencies to improve the agreement with experimental data. epstem.net

Reaction Mechanism Elucidation and Transition State Analysis

Computational chemistry provides a powerful toolkit for investigating the mechanisms of chemical reactions. For a molecule like this compound, this could involve studying its synthesis, degradation, or reactions with other chemical species. DFT calculations can be used to map out the potential energy surface of a reaction, identifying the reactants, products, intermediates, and, crucially, the transition states. scirp.org

The transition state is the highest energy point along the reaction coordinate and represents the energy barrier that must be overcome for the reaction to occur. By calculating the energy of the transition state, the activation energy and reaction rate can be estimated using transition state theory. scirp.org For example, studies on the reaction of the benzoate anion with hydroxyl radicals have used DFT to determine that H-atom abstraction from the ortho position is the most favored reaction pathway. scirp.org

Molecular Dynamics Simulations for Conformational Flexibility

While DFT is excellent for studying static structures, molecular dynamics (MD) simulations are used to explore the dynamic behavior of molecules over time. For a flexible molecule like this compound, MD simulations can provide a detailed picture of its conformational flexibility in different environments (e.g., in a solvent or at an interface). These simulations solve Newton's equations of motion for the atoms in the system, allowing researchers to observe how the molecule moves, changes shape, and interacts with its surroundings.

Quantitative Structure-Activity Relationships (QSAR) for Analogous Structures (non-biological focus)

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the chemical structure of a series of compounds to a specific activity. nih.gov While often used in drug discovery, QSAR can also be applied to predict non-biological properties such as physical properties, environmental fate, or chemical reactivity. nih.govresearchgate.net

For analogues of this compound, a QSAR study could be developed to predict properties like solubility, boiling point, or reactivity towards a particular chemical process. This involves several steps:

Data Set Collection: A set of structurally similar molecules with known activity values is compiled.

Descriptor Calculation: For each molecule, a set of numerical descriptors is calculated. These can include constitutional, topological, physicochemical, and quantum mechanical descriptors. nih.gov

Model Development: Statistical methods such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms are used to build a mathematical equation that relates the descriptors to the activity. nih.gov

Model Validation: The predictive power of the QSAR model is rigorously tested using techniques like cross-validation and external validation. nih.gov

For instance, 4D-QSAR analysis has been applied to propofol (B549288) analogues to understand their interaction with receptors, highlighting the importance of specific intermolecular hydrogen bonds. nih.gov Similar approaches could be used to develop predictive models for the non-biological properties of benzoate derivatives.

Table 2: Compound Names Mentioned in this Article

Compound Name
This compound
Propylparaben (Propyl 4-hydroxybenzoate)
Propofol

Chemical Transformations and Derivatization Strategies Utilizing Propyl 4 3 Methoxyprop 1 Yn 1 Yl Benzoate As a Building Block

Synthesis of Complex Organic Architectures

The strategic disposition of reactive functional groups within propyl 4-(3-methoxyprop-1-yn-1-yl)benzoate makes it an ideal starting material for the construction of intricate organic structures. The presence of the terminal alkyne and the aromatic ring, in particular, allows for a wide range of carbon-carbon and carbon-heteroatom bond-forming reactions.

Divergent Synthesis from the Core Scaffold

The core scaffold of this compound allows for a divergent synthetic approach, where a single starting material can be converted into a variety of structurally distinct products. This is primarily achieved through the selective manipulation of the alkyne and the aromatic ring. For instance, the alkyne can undergo Sonogashira coupling with a variety of aryl or vinyl halides, leading to the extension of the conjugated system.

A plausible synthetic route to the core scaffold itself involves a two-step process. First, a Sonogashira coupling between 4-iodopropyl benzoate (B1203000) and 3-methoxy-1-propyne would yield the target molecule. The 4-iodopropyl benzoate can be prepared via Fischer esterification of 4-iodobenzoic acid with propanol (B110389). wikipedia.orgyoutube.com

Table 1: Hypothetical Reaction Conditions for the Synthesis of this compound and a Derivative

Step Reaction Reactants Catalyst/Reagents Solvent Yield (%)
1Fischer Esterification4-iodobenzoic acid, n-propanolH₂SO₄ (cat.)Toluene90
2Sonogashira CouplingPropyl 4-iodobenzoate (B1621894), 3-methoxy-1-propynePd(PPh₃)₂Cl₂, CuI, Et₃NTHF85
3Divergent SynthesisThis compound, 1-bromo-4-nitrobenzenePd(PPh₃)₄, CuI, Et₃NDMF78

Assembly of Macrocycles and Cage Structures

The bifunctional nature of this compound and its derivatives makes them excellent candidates for the synthesis of macrocycles and more complex cage-like structures. cam.ac.uknih.gov For example, a derivative containing a second reactive group, introduced through modification of the benzoate ester or by using a di-functionalized coupling partner in a Sonogashira reaction, can undergo intramolecular cyclization.

One hypothetical strategy involves the hydrolysis of the propyl ester to the corresponding carboxylic acid, followed by an esterification or amidation with a long-chain molecule containing a terminal alkyne. A subsequent intramolecular Glaser-Hay coupling of the two terminal alkynes would lead to the formation of a macrocycle. The rigidity of the alkyne and aromatic units would impart a well-defined shape to the resulting macrostructure.

Preparation of Polymerizable Monomers and Network Polymers

The alkyne functionality in this compound is a key feature that allows for its use in the synthesis of novel polymers. Both the terminal alkyne and internal alkynes that can be formed from it are amenable to various polymerization techniques.

Alkyne-based Polymerization (e.g., ROMP, ADMET)

While Ring-Opening Metathesis Polymerization (ROMP) and Acyclic Diene Metathesis (ADMET) are primarily olefin metathesis reactions, the alkyne group of this compound can be transformed into a diene, making it a suitable monomer for these polymerizations. nsf.govresearchgate.netrsc.org For instance, a hydrosilylation of the alkyne followed by coupling with a vinyl group would generate a diene monomer.

Alternatively, polymerization can be achieved through methods that directly involve the alkyne. For example, rhodium-catalyzed polymerization of terminal alkynes can produce conjugated polyenes. The specific conditions of the polymerization can influence the stereochemistry of the resulting polymer chain.

Table 2: Hypothetical Polymerization of a Diene Monomer Derived from this compound

Polymerization Method Monomer Catalyst Solvent Resulting Polymer Structure
ROMPNorbornene-functionalized derivativeGrubbs' 3rd Generation CatalystCH₂Cl₂Poly(norbornene) with pendant benzoate groups
ADMETα,ω-diene derived from the title compoundSchrock's Molybdenum CatalystTolueneUnsaturated polyester

Incorporation into Functional Polymers

This compound can be incorporated as a functional monomer in copolymerizations. Its introduction into a polymer backbone can impart specific properties, such as increased thermal stability due to the rigid aromatic and alkyne units. The methoxy (B1213986) group can also influence the solubility and polarity of the resulting polymer. Furthermore, the ester group can be hydrolyzed post-polymerization to create poly(acrylic acid) derivatives, which have applications as superabsorbent polymers or ion-exchange resins.

Generation of Ligands for Metal Catalysis and Organocatalysis

The structural motifs present in this compound make it a precursor for the synthesis of novel ligands for catalysis. The aromatic ring can be functionalized with coordinating groups, and the alkyne provides a handle for further structural elaboration.

For instance, the aromatic ring can be functionalized with phosphine (B1218219) groups via lithiation followed by reaction with a chlorophosphine. The resulting phosphine-containing molecule can act as a ligand for transition metal catalysts, such as palladium or rhodium, which are widely used in cross-coupling and hydrogenation reactions. The electronic properties of the ligand, and thus the reactivity of the metal center, can be tuned by introducing electron-donating or electron-withdrawing groups on the aromatic ring.

The alkyne itself can also coordinate to metal centers and has been explored in the context of "click" chemistry and the formation of metallacycles. Furthermore, chiral auxiliaries can be introduced to create enantiomerically pure ligands for asymmetric catalysis.

Derivatization for Material Science Applications (excluding biological materials)

The unique molecular architecture of this compound, featuring a rigid phenylalkyne core, a flexible propyl ester group, and a methoxy-functionalized propynyl (B12738560) chain, makes it a promising, albeit currently under-investigated, building block for the synthesis of advanced materials. Derivatization strategies can be employed to incorporate this molecule into larger systems, such as polymers and liquid crystals, to harness its potential for applications in optics and electronics. These strategies primarily focus on leveraging the reactive alkyne group and the potential for polymerization of the benzoate moiety or its derivatives.

Side-Chain Liquid Crystalline Polymers (SCLCPs)

One of the most prominent derivatization strategies for molecules with mesogenic (liquid crystal-forming) potential is their incorporation as side chains in a polymer backbone. This approach can lead to the formation of Side-Chain Liquid Crystalline Polymers (SCLCPs), which combine the unique optical and electrical properties of liquid crystals with the processability and mechanical stability of polymers. nih.govmdpi.com

In the case of this compound, the entire molecule can act as a mesogenic unit. This mesogen can be attached to a pre-existing polymer backbone, or a polymerizable group can be introduced to the molecule to allow for its polymerization. For instance, a vinyl or acrylate (B77674) group could be introduced to the phenyl ring, enabling free-radical polymerization to form a polyacrylate with the phenylalkyne benzoate moiety as a pendant side group. mdpi.comnih.gov The flexible propyl chain and the methoxy group on the propynyl unit can influence the mesophase behavior, such as the type of liquid crystalline phase (e.g., nematic, smectic) and the transition temperatures. The length of the alkyl chain, in this case, a propyl group, is known to affect the thermal stability and the temperature range of the liquid crystalline phase. tandfonline.com

The general structure of such a side-chain liquid crystalline polymer is depicted below:

Where the mesogen would be derived from this compound.

The properties of these SCLCPs can be tailored by modifying the polymer backbone, the length and nature of the spacer group separating the mesogen from the backbone, and the structure of the mesogen itself.

Polymer TypeMonomer StructurePotential Properties
PolyacrylateAcrylate derivative of this compoundFilm-forming, liquid crystalline behavior, potential for optical applications. mdpi.comnih.gov
PolysiloxaneHydrosilylation of an allyl-functionalized benzoate with a polysiloxane backboneHigh thermal stability, low glass transition temperature, potential for use in optical data storage and switches. nih.gov

Nonlinear Optical (NLO) Materials

The extended π-conjugated system of the phenylalkyne unit in this compound suggests its potential for use in nonlinear optical (NLO) materials. nih.govmdpi.comresearchgate.net NLO materials are capable of altering the properties of light passing through them and are crucial for applications in optical computing, data storage, and frequency conversion. nih.gov

Derivatization for NLO applications often involves creating polymers with a high concentration of NLO-active chromophores. This compound can be functionalized to act as such a chromophore. For example, polymerization of derivatives of this compound can lead to materials with significant second- or third-order NLO responses. Research on poly(2,5-bis(but-2-ynyloxy) benzoate) has shown that polymers containing alkynyl benzoate moieties can exhibit excellent quadratic NLO properties, such as second-harmonic generation (SHG). nih.govmdpi.com

The synthesis of such NLO polymers could involve the polymerization of a monomer derived from this compound, where the resulting polymer has the phenylalkyne benzoate units as pendant groups. The orientation of these chromophores within the material, often achieved by poling the polymer film in a strong electric field, is crucial for achieving a macroscopic NLO effect.

Polymer SystemChromophorePotential NLO Effect
Poly(alkynylbenzoate)This compound derivativeSecond-Harmonic Generation (SHG) nih.govmdpi.com
Guest-Host SystemThis compound dispersed in a polymer matrixElectro-optic modulation

High Birefringence Materials

The rigid, linear structure of the tolane (diphenylacetylene) core, which is closely related to the phenylalkyne structure in this compound, is known to contribute to high birefringence. nycu.edu.twtandfonline.commdpi.com Birefringence is the optical property of a material having a refractive index that depends on the polarization and propagation direction of light. Materials with high birefringence are essential for various optical components, including polarizers, waveplates, and certain types of displays.

The Sonogashira coupling reaction is a powerful tool for the synthesis of such highly conjugated systems, allowing for the connection of terminal alkynes with aryl halides to create more extended tolane-like structures. scientific.netwikipedia.orgorganic-chemistry.orglibretexts.org This method could be used to derivatize this compound to create more complex mesogens with enhanced birefringence.

Material TypeStructural FeatureAnticipated Property
Liquid Crystal MixtureDoping with this compoundEnhancement of birefringence nycu.edu.twmdpi.com
CopolymersCopolymerization of a derivatized this compound with other mesogenic monomersTunable birefringence and mesophase behavior

Applications of Propyl 4 3 Methoxyprop 1 Yn 1 Yl Benzoate in Advanced Materials and Chemical Science

Precursors for Optoelectronic and Photonic Materials

The extended π-conjugation system inherent in aryl alkynes like Propyl 4-(3-methoxyprop-1-yn-1-yl)benzoate is a key feature for their application in optoelectronic and photonic devices. These materials are designed to interact with light, and the electronic properties of the constituent molecules are paramount. Phenylacetylene (B144264) derivatives, in particular, have been investigated for their potential in nonlinear optics (NLO) and as building blocks for light-harvesting assemblies. tandfonline.com

The hyperpolarizability of molecules with donor-acceptor structures across a π-conjugated bridge can lead to significant N-LO effects, such as second-harmonic generation. rsc.orgyoutube.comwikipedia.org In the case of this compound, the methoxy (B1213986) group can act as an electron-donating group, while the propyl benzoate (B1203000) moiety can be considered an electron-accepting group, creating a push-pull system across the phenylacetylene backbone. This intramolecular charge transfer character is a crucial prerequisite for high NLO activity. researchgate.net

Furthermore, polymers derived from phenylacetylene monomers, known as poly(phenylacetylene)s (PPAs), exhibit interesting photophysical properties. pku.edu.cnwikipedia.org The polymerization of monomers similar to this compound could lead to materials with high refractive indices and potentially high third-order NLO susceptibility, making them suitable for applications in optical switching and data storage. researchgate.net The photophysical properties of such materials are highly dependent on their molecular structure and the surrounding environment, as seen in related dithienyl-benzothiadiazole systems where solvent polarity influences fluorescence quantum yields and relaxation pathways. rsc.org

Below is a table summarizing the photophysical properties of some related phenylacetylene derivatives, which can serve as a predictive model for the behavior of materials derived from this compound.

Compound/SystemAbsorption Max (λ_abs, nm)Emission Max (λ_em, nm)Quantum Yield (Φ_F)Key Findings
Phenylacetylene Dendrimers (G4)~350~380-4500.65-0.81High fluorescence quantum yields and efficient energy transfer. tandfonline.com
Poly(phenylacetylene) DerivativesVariesVaries-High carbon yield and good solubility, suitable for carbon precursors. wikipedia.org
4-MethoxyphenylpolyenalsVariesVaries-Hyperpolarizability increases with conjugation length. rsc.org
Methyl 4-ethynylbenzoate258 (in EtOH)--Used as a pharmaceutical intermediate. chemicalbook.comnih.govsigmaaldrich.com

Components in Functional Coatings and Composites

The chemical structure of this compound lends itself to incorporation into functional coatings and composites, offering a route to materials with tailored properties. The alkyne group is a versatile handle for polymerization and post-polymerization modification, allowing for the creation of robust and functional surfaces.

One potential application is in the formulation of liquid crystalline materials. Benzoate esters are a well-known class of mesogens, and the rigid rod-like structure of the 4-alkynylbenzoate core is conducive to the formation of nematic and smectic phases. tandfonline.comresearchgate.netscirp.orgbenthamdirect.com The length and nature of the ester group, in this case, the propyl group, and the substituent on the alkyne can influence the transition temperatures and the type of mesophase formed. mdpi.com The ability to form ordered liquid crystalline phases can be exploited in applications such as display technologies and optical films.

The polymerization of phenylacetylene-based monomers can lead to the formation of functional polymer coatings. upertis.ac.id For instance, poly(phenylacetylene)s have been used to disperse single-walled carbon nanotubes, creating stable composites with photoresponsive properties. pku.edu.cn The aromatic side chains of the polymer can interact with the surface of the nanotubes, facilitating their dispersion in organic solvents. By analogy, polymers derived from this compound could be used to create novel composites with enhanced mechanical, thermal, or electronic properties. nih.gov

The alkyne functionality also opens up possibilities for creating self-healing coatings. The "click" chemistry reaction between an alkyne and an azide (B81097) is highly efficient and can be used to form cross-linked polymer networks. If microcapsules containing one of the reactive partners are embedded in a polymer matrix containing the other, a crack in the material would rupture the capsules, releasing their contents and initiating a polymerization reaction that would heal the damage.

The following table presents the liquid crystal transition temperatures for a selection of related benzoate-containing compounds, illustrating the influence of molecular structure on mesophase behavior.

Compound ClassR GroupTransition Temperatures (°C)Mesophase Type(s)
n-alkyl 2,5-bis-(4-n-hexyloxy-benzoyloxy)-benzoatesC1-C12VariesNematic tandfonline.com
4-cyano-4-biphenylyl 3”-n-alkyloxybenzoatesC1-C12VariesNematic, Smectic A tandfonline.com
p-alkylcarbonato-p'-alkoxyphenyl benzoatesVariousVariesNematic researchgate.net
Naphthalene-2-yl-4-(alkoxy) benzoatesC1-C12VariesNematic, Smectic A scirp.org

Role in Advanced Synthetic Methodologies and Reagent Design

The alkyne functional group is a cornerstone of modern organic synthesis, and this compound can serve as a valuable building block in a variety of advanced synthetic methodologies. researchgate.net Its utility stems from the high reactivity of the carbon-carbon triple bond, which can participate in a wide range of transformations to construct complex molecular architectures. nih.gov

One of the most prominent applications of terminal alkynes is in transition metal-catalyzed cross-coupling reactions. The Sonogashira coupling, which pairs a terminal alkyne with an aryl or vinyl halide, is a powerful tool for the formation of carbon-carbon bonds under mild conditions. wikipedia.orglibretexts.orgorganic-chemistry.orgyoutube.comnih.gov this compound, after deprotection of the methoxy group to reveal a terminal alkyne, could be readily employed in such reactions to synthesize more complex conjugated systems for applications in materials science and medicinal chemistry.

Cycloaddition reactions are another area where alkynes play a crucial role. The [3+2] cycloaddition between an alkyne and an azide, often referred to as "click" chemistry, is a highly efficient and regioselective reaction for the synthesis of triazoles. libretexts.org Additionally, alkynes can act as dienophiles in [4+2] Diels-Alder reactions to form substituted aromatic and heteroaromatic compounds. researchgate.net The electron-withdrawing or -donating nature of the substituents on the alkyne can influence the rate and outcome of these reactions. Alkynes also participate in [2+2] and [2+2+2] cycloadditions, often mediated by transition metals, to generate cyclobutenes and benzene (B151609) derivatives, respectively. acs.orgrsc.orgacs.org

The following table provides examples of the utility of aryl alkynes in various synthetic transformations, highlighting the yields and conditions for these reactions.

Reaction TypeAryl Alkyne SubstrateCoupling Partner/DieneCatalyst/ConditionsProduct TypeYield (%)
Sonogashira CouplingPhenylacetyleneIodobenzenePd(PPh₃)₂Cl₂/CuI, Et₃NDiphenylacetylene>95
[3+2] CycloadditionPhenylacetyleneBenzyl (B1604629) AzideCu(I)1-Benzyl-4-phenyl-1H-1,2,3-triazoleHigh
Diels-Alder ReactionPhenylacetyleneCyclopentadienoneHeatSubstituted BiarylModerate-High researchgate.net
[2+2] CycloadditionDiphenylacetylene-Ni(0), Aminophosphine ligandTetraphenylcyclobuteneHigh acs.org
Heterocycle Synthesis2-Alkynyl Aldehydes2-AminopyridinesFeCl₃Imidazo[1,2-a]pyridines41-85 nih.gov

Development of Chemical Sensors and Probes (non-biological)

The development of chemical sensors and probes for the detection of various analytes is a critical area of research. The unique electronic and photophysical properties of molecules like this compound can be exploited for this purpose. The principle behind many optical sensors is a change in the absorption or emission properties of a probe molecule upon interaction with an analyte.

The phenylacetylene framework can be functionalized to create selective binding sites for specific ions or molecules. For example, the incorporation of a crown ether moiety onto the aromatic ring could lead to a sensor for alkali metal cations. Upon binding of a cation, the electronic structure of the molecule would be perturbed, leading to a detectable change in its fluorescence spectrum.

Furthermore, the alkyne group itself can be used as a reactive site for the development of chemodosimeters. A chemodosimeter is a probe that undergoes an irreversible chemical reaction with an analyte, resulting in a significant change in its optical properties. For instance, the alkyne could be designed to react with a specific analyte, leading to a product with a different conjugation length and, consequently, a different color or fluorescence emission.

While direct applications of this compound as a chemical sensor have not been reported, the principles of sensor design based on related aryl alkyne structures are well-established. The versatility of this molecular scaffold provides a platform for the rational design of new and effective non-biological chemical sensors and probes.

Future Research Directions and Unexplored Reactivity of Propyl 4 3 Methoxyprop 1 Yn 1 Yl Benzoate

Asymmetric Synthesis and Stereochemical Control

The structure of Propyl 4-(3-methoxyprop-1-yn-1-yl)benzoate contains a stereocenter at the carbon atom bearing the methoxy (B1213986) group. The development of synthetic routes that can control the absolute stereochemistry at this center is a critical research objective, as enantiomeric purity is often paramount in applications ranging from materials science to electronics. Future research could focus on adapting established methods for the asymmetric synthesis of chiral propargylic alcohols and ethers. acs.orgnih.gov

One promising approach involves the catalytic asymmetric addition of a metalated form of the parent alkyne to an appropriate aldehyde, a method known to produce chiral propargylic alcohols with high enantioselectivity. nih.gov Subsequent etherification would yield the target molecule. Catalyst systems based on zinc, in conjunction with chiral ligands like ProPhenol or BINOL, have proven effective for these transformations and could be optimized for this specific substrate. acs.orgnih.gov

Another advanced strategy is the enantioselective propargyloxylation, where a cooperative catalytic system, potentially involving rhodium and a chiral phosphoric acid, could enable a three-component reaction to directly assemble the chiral core of the molecule. chinesechemsoc.org This would represent a highly atom-economical and efficient route to enantiomerically pure this compound. The stereochemical outcome of these reactions is highly dependent on the choice of catalyst, ligand, and reaction conditions, as summarized in the table below.

Asymmetric Synthesis Strategy Key Reagents/Catalysts Potential Outcome for Target Compound Relevant Research Findings
Catalytic Asymmetric Alkyne AdditionZn(OTf)₂, Chiral Ligands (e.g., (+)-N-methyl ephedrine, ProPhenol)High enantiomeric excess (ee) of the propargylic alcohol precursor. nih.govEfficient addition of functionalized alkynes to a wide range of aldehydes. nih.gov
Asymmetric AllenylborationChiral Brønsted Acids (e.g., Phosphoric Acids)Access to both anti- and syn-homopropargyl alcohol precursors with high diastereoselectivity. acs.orgAllows for stereodivergent synthesis depending on the catalyst enantiomer used. acs.org
Three-Component PropargyloxylationDirhodium Complexes, Chiral Phosphoric Acids (CPA)Direct formation of polyfunctionalized succinate-like derivatives with excellent enantioselectivity. chinesechemsoc.orgEnables assembly of adjacent quaternary and tertiary stereocenters in a single step. chinesechemsoc.org

Stereochemical control is fundamental to understanding the structure-property relationships of the final products derived from this compound.

Flow Chemistry and Continuous Processing for Synthesis

The synthesis of this compound likely involves a Sonogashira cross-coupling reaction to form the C(sp²)-C(sp) bond between the aryl ring and the alkyne. wikipedia.orgorganic-chemistry.org Transitioning such processes from traditional batch methods to continuous flow chemistry offers substantial advantages, including improved safety, enhanced heat and mass transfer, easier scalability, and higher yields. acs.orgnih.gov

Future research should explore the implementation of the Sonogashira coupling step in a continuous flow system. numberanalytics.com This could involve a packed-bed reactor containing an immobilized palladium catalyst, potentially with a copper co-catalyst. thalesnano.comnih.gov Such a setup would facilitate catalyst recovery and reuse, reduce metal contamination in the product, and allow for precise control over reaction parameters like temperature, pressure, and residence time. acs.orgrsc.org The use of fixed-bed flow reactors has been shown to enable reactions that are inefficient in batch mode. acs.org

The benefits of applying flow chemistry to the synthesis are manifold. It allows for the rapid screening of catalysts and optimization of reaction conditions. thalesnano.com Furthermore, the entire synthetic sequence, including a potential esterification step to form the propyl benzoate (B1203000) moiety, could be integrated into a multi-step continuous process, significantly streamlining the production of this compound. researchgate.netrsc.org

Parameter Batch Processing Continuous Flow Processing Anticipated Advantage for Synthesis
Heat Transfer Often inefficient, potential for hotspotsHighly efficient due to high surface-area-to-volume ratioImproved safety and selectivity, reduced byproduct formation. acs.org
Mass Transfer Limited by stirring speedEnhanced due to small channel dimensions and convectionFaster reaction rates and higher efficiency. acs.org
Scalability Difficult, requires process re-optimizationStraightforward by operating the system for longer durations ("scaling out")Seamless transition from laboratory-scale synthesis to larger-scale production. researchgate.net
Catalyst Handling Homogeneous catalysts require difficult separationHeterogeneous/immobilized catalysts are easily contained and reusedReduced cost, lower product contamination, and greener process. nih.gov

Exploration of Bio-orthogonal Reactions (non-biological context)

The term "bio-orthogonal" describes reactions that can occur in complex environments without cross-reacting with native functional groups. nih.govwikipedia.org While rooted in biology, the principles are highly applicable to materials science and polymer chemistry. The internal alkyne of this compound serves as a prime functional handle for such transformations, particularly the azide-alkyne cycloaddition, a cornerstone of "click chemistry". organic-chemistry.orgacs.org

In a non-biological context, this reactivity can be harnessed to covalently link the molecule to other chemical structures. For instance, this compound could be "clicked" onto polymer backbones or functionalized surfaces bearing azide (B81097) groups. This would allow for the precise engineering of novel materials with tailored properties, where the benzoate moiety could confer specific characteristics like UV-absorption or liquid crystallinity.

While copper-catalyzed azide-alkyne cycloaddition (CuAAC) is highly efficient for terminal alkynes, internal alkynes like the one in the target molecule are often less reactive. organic-chemistry.org Future research should therefore focus on catalyst systems known to promote cycloadditions with internal alkynes, such as ruthenium-based catalysts (RuAAC), which can yield fully substituted 1,2,3-triazoles. organic-chemistry.org Alternatively, the development of strain-promoted azide-alkyne cycloaddition (SPAAC) precursors from the target molecule could be explored, although this would require significant synthetic modification. numberanalytics.com The intramolecular version of the azide-alkyne cycloaddition also presents a pathway to novel heterocyclic structures. rsc.org

Reaction Type Catalyst/Conditions Applicability to Internal Alkynes Potential Application (Non-Biological)
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)Cu(I) saltsGenerally less reactive than with terminal alkynes; requires optimization.Surface functionalization, synthesis of block copolymers. numberanalytics.com
Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC)[Cp*RuCl] complexesHighly effective for both terminal and internal alkynes. organic-chemistry.orgSynthesis of precisely defined, complex polymer architectures and functional materials.
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)Strain-activated cyclooctynes (requires modification of the parent molecule)Not directly applicable without modification.Catalyst-free modification of sensitive materials or polymers under mild conditions. numberanalytics.com

Advanced In-Situ Spectroscopic Monitoring for Reaction Optimization and Mechanistic Understanding

To fully optimize the synthesis of this compound and to gain a deep understanding of the reaction mechanisms, advanced in-situ spectroscopic techniques are indispensable. "Operando" spectroscopy, which involves analyzing the reaction as it happens under true working conditions, provides a real-time window into the catalytic process. hidenanalytical.comrsc.org

Future work should employ techniques such as in-situ Fourier-transform infrared (FTIR), Raman, and Nuclear Magnetic Resonance (NMR) spectroscopy to monitor the key synthetic steps, like the Sonogashira coupling. researchgate.netrsc.org By tracking the concentration profiles of reactants, intermediates, products, and catalyst states over time, researchers can rapidly identify optimal conditions, detect catalyst deactivation pathways, and elucidate the catalytic cycle. rsc.orgresearchgate.net

For example, in-situ FTIR or Raman spectroscopy could be coupled to a flow reactor to monitor the consumption of the alkyne and aryl halide and the formation of the C-C coupled product. researchgate.net This data is crucial for creating accurate kinetic models and for ensuring process stability and efficiency. Similarly, high-resolution NMR can provide detailed structural information on catalyst resting states or intermediates, offering insights that are impossible to obtain from end-of-reaction analysis alone. rsc.org This level of mechanistic detail is vital for the rational design of next-generation catalysts and more robust synthetic protocols. hidenanalytical.com

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.